molecular formula C26H28FN3O3 B10869189 5-(4-Fluorophenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione

5-(4-Fluorophenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione

Cat. No.: B10869189
M. Wt: 449.5 g/mol
InChI Key: FUMJAVSPSWGWSM-UHFFFAOYSA-N
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Description

This compound features a cyclohexane-1,3-dione core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a methylideneaminoethylpiperazinyl moiety bearing a phenylcarbonyl group. Cyclohexane-1,3-dione derivatives are known for diverse pharmacological activities, including antimicrobial, antiproliferative, and anticonvulsant effects, depending on substituent patterns .

Properties

Molecular Formula

C26H28FN3O3

Molecular Weight

449.5 g/mol

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C26H28FN3O3/c27-22-8-6-19(7-9-22)21-16-24(31)23(25(32)17-21)18-28-10-11-29-12-14-30(15-13-29)26(33)20-4-2-1-3-5-20/h1-9,18,21,31H,10-17H2

InChI Key

FUMJAVSPSWGWSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

5-(4-Fluorophenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione is a complex organic compound with potential therapeutic applications. Its unique structure suggests it may exhibit significant biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H28FN3O3, with a molecular weight of 453.52 g/mol. The presence of a fluorine atom and a piperazine moiety indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC26H28FN3O3
Molecular Weight453.52 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Dopamine Transporter Inhibition : Similar compounds have shown the ability to inhibit the dopamine transporter (DAT), which could have implications for treating neuropsychiatric disorders .
  • Sigma Receptor Modulation : The compound may interact with sigma receptors, influencing neurotransmitter dynamics and potentially reducing the reinforcing effects of psychostimulants .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit antitumor properties by inducing apoptosis in cancer cells through various pathways, including modulation of cell cycle and inhibition of proliferation.

Anticancer Activity

A study evaluated the anticancer properties of related compounds using the National Cancer Institute (NCI) 60 cell line panel. The results indicated that compounds with similar structural characteristics displayed significant growth inhibition against various cancer cell lines. The mean GI50 values were determined to be around 15.72 μM, indicating moderate potency against certain tumor types .

Neuropharmacological Studies

Research has indicated that derivatives of this compound may possess neuropharmacological effects, particularly in models of anxiety and depression. The modulation of dopamine levels through DAT inhibition could contribute to these effects, making it a candidate for further investigation in treating mood disorders .

Case Studies

  • In Vitro Evaluation : A detailed study on the compound's interaction with cancer cell lines revealed that it could significantly inhibit cell growth in specific lines, particularly those associated with colon cancer .
    Cell LineGI50 (μM)
    COLO 20512.53
    MCF-718.45
    A54922.30
  • Neuropharmacological Effects : In animal models, compounds similar to this one demonstrated reduced anxiety-like behaviors when administered at specific doses, suggesting potential applications in psychiatric medicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the cyclohexane-dione core, aryl substituents, and piperazine modifications. Key findings from research are summarized below:

Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives

Compound Name / ID Key Structural Features Biological Activity (EC₅₀/IC₅₀) Key Findings Reference(s)
Target Compound : 5-(4-Fluorophenyl)-2-[({2-[4-(Phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione - 4-Fluorophenyl at C5
- Phenylcarbonyl-piperazinyl-ethylamino at C2
Not reported Hypothesized enhanced lipophilicity and target affinity due to phenylcarbonyl group.
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione (CAS 299935-27-6) - 4-Chlorophenyl at C5
- Unsubstituted piperazinyl-ethylamino at C2
Anticonvulsant (ED₅₀ = 23–205 mg/kg) Substituted piperazine derivatives showed anticonvulsant activity in MES tests; potency linked to aryl substituents (e.g., 3-CF₃-phenyl enhanced activity).
Spiro[benzofuran-2,1'-cyclohexane] derivatives (e.g., filifolinol analogs) - Spirocyclic benzofuran-cyclohexane
- Variable acyloxy groups
Antimicrobial (MIC = 8–64 µg/mL)
Complement inhibitory (IC₅₀ = 10–50 µM)
Lipophilicity correlated with Gram-positive antibacterial activity; spirocyclic rigidity improved complement inhibition.
4-Phenylcyclohexane derivatives (e.g., compound 36 vs. 37) - 4-Phenyl vs. 2-phenyl substitution on cyclohexane Trypanocidal (EC₅₀ = 0.56–4.41 µM) 4-Phenyl analogs exhibited 5-fold higher potency than 2-phenyl derivatives, emphasizing positional effects.
Hydroxylactones (e.g., lolioide derivatives) - Hydroxyl groups on cyclohexane ring Antiproliferative (IC₅₀ ≈ 1–10 µM) Hydroxylation at specific positions (e.g., C3) enhanced activity against cancer cell lines.

Impact of Aryl Substituents

  • Halogen Effects : The 4-fluorophenyl group in the target compound may offer metabolic stability compared to 4-chlorophenyl analogs, as fluorine’s smaller size and electronegativity reduce steric hindrance and enhance binding precision .
  • Substituent Position : In spirocyclic analogs, acyloxy groups at C3' improved antimicrobial activity, while benzoyloxy groups at the same position enhanced complement inhibition .

Role of Piperazine Modifications

  • Phenylcarbonyl vs. Unsubstituted Piperazine : The phenylcarbonyl group in the target compound likely increases lipophilicity (logP), improving blood-brain barrier penetration compared to unsubstituted piperazine derivatives (e.g., anticonvulsant compound ED₅₀ = 23 mg/kg) .
  • Rigid vs. Flexible Linkers : In anticonvulsant studies, rigidified benzo-spirodecane-dione derivatives showed reduced neurotoxicity compared to flexible analogs, suggesting conformational rigidity optimizes target selectivity .

Cyclohexane Ring Modifications

  • Spiro vs. Non-Spiro Systems: Spirocyclic systems (e.g., benzofuran-cyclohexane) conferred greater metabolic stability but lower trypanocidal activity compared to non-spiro phenylcyclohexane derivatives .
  • Hydroxylation : Hydroxyl groups on the cyclohexane ring (e.g., lolioide derivatives) significantly improved antiproliferative activity, though this feature is absent in the target compound .

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